molecular formula C20H14O3 B13689971 2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione

2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13689971
M. Wt: 302.3 g/mol
InChI Key: IJRHHIAGFLJKIN-UHFFFAOYSA-N
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Description

2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is an organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 1-methoxynaphthalene with substituted phenylacetic acids in the presence of trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA). This reaction yields the corresponding deoxybenzoins, which are then cyclized to form the indene-dione structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . This mechanism is similar to that of other tubulin polymerization inhibitors used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

2-(4-methoxynaphthalen-1-yl)indene-1,3-dione

InChI

InChI=1S/C20H14O3/c1-23-17-11-10-14(12-6-2-3-7-13(12)17)18-19(21)15-8-4-5-9-16(15)20(18)22/h2-11,18H,1H3

InChI Key

IJRHHIAGFLJKIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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